Cyclohexanamine, N-(1-ethylpropylidene)-
Description
Nomenclature and Structural Classification within Organic Chemistry
The systematic naming and classification of organic compounds are essential for unambiguous scientific communication. Cyclohexanamine, N-(1-ethylpropylidene)- is classified as an N-substituted cyclohexanamine and, more specifically, as a ketimine. masterorganicchemistry.com A ketimine is an imine formed from the reaction of a ketone and a primary amine. masterorganicchemistry.com
The structure consists of a six-membered saturated carbon ring (the cyclohexyl group) attached to a nitrogen atom. wikipedia.org This nitrogen atom is double-bonded to a carbon, which is itself bonded to two ethyl groups. The IUPAC name for this compound is N-(pentan-3-ylidene)cyclohexanamine . This name is derived by identifying the parent amine (cyclohexanamine) and the ketone (pentan-3-one) from which the imine is formed, with the "-ylidene" suffix indicating the double bond to the nitrogen.
Interactive Data Table: Chemical Identifiers for Cyclohexanamine, N-(1-ethylpropylidene)-
| Identifier | Value |
| Compound Name | Cyclohexanamine, N-(1-ethylpropylidene)- |
| IUPAC Name | N-(pentan-3-ylidene)cyclohexanamine |
| Molecular Formula | C₁₁H₂₁N |
| Structure | Cyclohexyl ring attached to N=C(CH₂CH₃)₂ |
| Classification | N-Substituted Cyclohexanamine, Ketimine |
Historical Perspectives on Imine Synthesis and Reactivity
The study of imines dates back to the 19th century. The term "imine" was first introduced by the German chemist Albert Ladenburg in 1883 to describe compounds containing the characteristic carbon-nitrogen double bond. wikipedia.org The foundational method for imine synthesis is the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). wikipedia.orgechemi.com
This reaction is typically reversible and proceeds through a two-step mechanism:
Nucleophilic Addition: The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate known as a hemiaminal or carbinolamine. echemi.com
Dehydration: The hemiaminal intermediate is often unstable and eliminates a molecule of water to form the stable imine product. wikipedia.orgmasterorganicchemistry.com
Historically, to drive the reaction toward imine formation, methods such as azeotropic distillation or the use of dehydrating agents were employed to remove the water byproduct, thereby shifting the equilibrium in favor of the product. wikipedia.org Over the decades, research has led to the development of various catalysts and milder reaction conditions to improve the efficiency and scope of imine synthesis. beilstein-journals.org Imines are recognized for their reactivity, serving as key precursors for the synthesis of amines (via reduction) and various heterocyclic compounds through cycloaddition reactions. wikipedia.orgmasterorganicchemistry.com
Significance of Cyclohexyl Moieties in Organic Transformations and Their Derivatives
The cyclohexyl group is a ubiquitous and important structural motif in organic chemistry. researchgate.net Unlike flat aromatic rings, the cyclohexane (B81311) ring adopts a stable, three-dimensional chair conformation to minimize steric and angle strain. nih.gov This specific geometry significantly influences the physical and chemical properties of the molecule it is part of.
Key aspects of the cyclohexyl moiety's significance include:
Stereochemical Influence: The rigid chair conformation introduces axial and equatorial positions for substituents. This stereochemistry plays a crucial role in controlling the reactivity and selectivity of chemical reactions.
Physicochemical Properties: The non-polar and bulky nature of the cyclohexyl group can increase a molecule's lipophilicity, affecting its solubility and how it interacts with biological systems. In drug discovery, replacing a flexible alkyl chain with a rigid cyclohexyl ring can reduce conformational entropy, potentially leading to better binding affinity with target proteins. pharmablock.com
Bioisosterism: In medicinal chemistry, the cyclohexyl group can act as a bioisostere for other groups, such as a phenyl ring or a t-butyl group. pharmablock.com This allows chemists to modify a drug candidate's properties—like metabolic stability or binding interactions—while maintaining its essential biological activity. pharmablock.com
Synthetic Building Blocks: Cyclohexane and its derivatives, such as cyclohexanone (B45756) and cyclohexylamine (B46788), are fundamental starting materials for the industrial production of polymers (like nylon), pharmaceuticals, and agrochemicals. wikipedia.orgscienceopen.com The functionalization of the cyclohexane ring allows for the construction of complex molecular architectures. nih.govnih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
6125-73-1 |
|---|---|
Molecular Formula |
C11H21N |
Molecular Weight |
167.29 g/mol |
IUPAC Name |
N-cyclohexylpentan-3-imine |
InChI |
InChI=1S/C11H21N/c1-3-10(4-2)12-11-8-6-5-7-9-11/h11H,3-9H2,1-2H3 |
InChI Key |
HLLIMVQANSQDRE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NC1CCCCC1)CC |
Origin of Product |
United States |
Advanced Spectroscopic and Spectrometric Characterization of N 1 Ethylpropylidene Cyclohexanamine
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing various NMR experiments, the precise structure of N-(1-ethylpropylidene) cyclohexanamine can be determined.
¹H NMR Spectroscopic Analysis of Alkylidene and Cyclohexyl Protons
The protons on the carbons adjacent to the imine double bond (α-protons) of the ethyl groups are expected to be deshielded and appear as overlapping quartets due to coupling with the neighboring methyl protons. The methyl protons of the ethyl groups will likely appear as a triplet. The methine proton on the cyclohexyl ring directly attached to the nitrogen atom will also be significantly deshielded. The remaining cyclohexyl protons will appear as a complex series of multiplets in the upfield region of the spectrum.
Predicted ¹H NMR Chemical Shifts:
Alkylidene Protons: The methylene (B1212753) protons (CH₂) of the two ethyl groups are predicted to resonate in the range of 2.0-2.5 ppm. These would likely appear as quartets due to coupling with the adjacent methyl protons. The methyl protons (CH₃) of the ethyl groups are expected to appear as a triplet around 1.0-1.2 ppm.
Cyclohexyl Protons: The methine proton (CH) directly attached to the imine nitrogen is expected to be the most downfield of the cyclohexyl protons, likely in the range of 3.0-3.5 ppm. The remaining ten protons of the cyclohexyl ring would produce a complex multiplet pattern between 1.1 and 1.9 ppm.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| Ethyl CH₂ | 2.0 - 2.5 | Quartet |
| Ethyl CH₃ | 1.0 - 1.2 | Triplet |
| Cyclohexyl CH-N | 3.0 - 3.5 | Multiplet |
| Cyclohexyl CH₂ | 1.1 - 1.9 | Multiplet |
¹³C NMR Spectroscopic Analysis of Carbon Framework
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The most deshielded carbon is expected to be the imine carbon (C=N) due to its sp² hybridization and proximity to the electronegative nitrogen atom. The carbons of the cyclohexyl ring and the ethyl groups will resonate at characteristic chemical shifts.
Predicted ¹³C NMR Chemical Shifts:
Imine Carbon: The C=N carbon is predicted to have a chemical shift in the range of 165-175 ppm.
Cyclohexyl Carbons: The carbon atom of the cyclohexyl ring bonded to the nitrogen (C-N) is expected to appear around 55-65 ppm. The other cyclohexyl carbons will resonate in the 24-35 ppm range.
Alkylidene Carbons: The methylene carbons of the ethyl groups are predicted to be in the 20-30 ppm range, while the terminal methyl carbons are expected around 10-15 ppm.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Imine C=N | 165 - 175 |
| Cyclohexyl C-N | 55 - 65 |
| Cyclohexyl CH₂ | 24 - 35 |
| Ethyl CH₂ | 20 - 30 |
| Ethyl CH₃ | 10 - 15 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Analysis
Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms in the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other. Key expected correlations include:
The methylene protons of the ethyl groups with the methyl protons of the same group.
The methine proton of the cyclohexyl ring (CH-N) with the adjacent methylene protons.
Correlations between the various methylene protons within the cyclohexyl ring, helping to trace the carbon framework.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would confirm the assignments made in the ¹H and ¹³C NMR spectra. For example, the proton signal assigned to the cyclohexyl CH-N would show a correlation to the carbon signal assigned to the C-N carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. libretexts.org It is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. Expected key HMBC correlations would include:
Correlations from the methylene protons of the ethyl groups to the imine carbon (C=N).
A correlation from the methine proton of the cyclohexyl ring (CH-N) to the imine carbon (C=N), confirming the N-cyclohexyl substitution.
¹⁵N NMR Spectroscopic Studies on the Imine Nitrogen
¹⁵N NMR spectroscopy, although less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, can provide direct information about the nitrogen atom. For imines, the ¹⁵N chemical shift is typically in the range of 305 to 375 ppm relative to nitromethane. science-and-fun.de For N-(1-ethylpropylidene) cyclohexanamine, the ¹⁵N chemical shift would be expected in this region, confirming the presence of the imine functional group. The specific chemical shift can be influenced by the nature of the alkyl substituents on both the carbon and nitrogen atoms of the imine.
Infrared (IR) Spectroscopy for Functional Group Identification (specifically C=N stretch)
Infrared spectroscopy is a valuable tool for identifying functional groups. The most characteristic absorption for an imine is the C=N stretching vibration. For aliphatic imines, this bond typically absorbs in the region of 1690-1640 cm⁻¹. researchgate.net The absence of N-H stretching bands in the 3300-3500 cm⁻¹ region would confirm that it is a tertiary nitrogen, consistent with the imine structure. The spectrum would also show characteristic C-H stretching vibrations for the sp³ hybridized carbons of the cyclohexyl and ethyl groups just below 3000 cm⁻¹.
Predicted IR Absorption Bands:
| Functional Group | Predicted Absorption Range (cm⁻¹) |
|---|---|
| C=N Stretch | 1690 - 1640 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-resolution mass spectrometry is essential for determining the exact molecular weight and elemental composition of a molecule. For Cyclohexanamine, N-(1-ethylpropylidene)- (C₁₁H₂₁N), the calculated exact mass of the molecular ion [M]⁺ is 167.1674 u. HRMS analysis would be expected to provide a measured mass very close to this theoretical value, confirming the molecular formula.
The fragmentation pattern in the mass spectrum provides further structural information. For aliphatic amines and imines, a common fragmentation pathway is α-cleavage, which is the cleavage of a bond adjacent to the nitrogen atom. This leads to the formation of a stable, resonance-stabilized cation.
Predicted Fragmentation Pattern:
Molecular Ion (M⁺): A peak at m/z = 167.
α-Cleavage at the Cyclohexyl Ring: Loss of a C₅H₁₀ radical from the cyclohexyl ring could lead to a fragment at m/z = 97.
α-Cleavage at the Alkylidene Group: Cleavage of an ethyl radical (•CH₂CH₃) from the imine carbon would result in a significant fragment ion.
Loss of the Cyclohexyl Group: Cleavage of the N-cyclohexyl bond could result in a cyclohexyl cation (m/z = 83) or a fragment corresponding to the protonated imine.
Raman Spectroscopy for Vibrational Mode Analysis
Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering insights into its structural composition and bonding. For N-(1-ethylpropylidene)cyclohexanamine, the Raman spectrum is expected to be characterized by several key vibrational modes originating from its distinct functional groups: the imine (C=N) bond, the cyclohexyl ring, and the ethylpropyl group.
The most characteristic feature in the Raman spectrum of an imine is the C=N stretching vibration. For aliphatic Schiff bases, this band typically appears in the range of 1650-1670 cm⁻¹. The exact position of this peak is sensitive to the substitution pattern around the C=N bond. In N-(1-ethylpropylidene)cyclohexanamine, the presence of alkyl groups (ethyl and propyl) on the carbon atom and a cyclohexyl group on the nitrogen atom will influence this frequency.
The Raman spectrum will also display a series of bands corresponding to the vibrations of the cyclohexyl and ethylpropyl moieties. The cyclohexyl group will exhibit characteristic ring vibrations, including ring breathing modes, as well as CH₂ scissoring and twisting vibrations. The ethylpropyl group will contribute bands arising from C-C stretching and various C-H bending modes.
Furthermore, the C-N single bond stretching vibration is expected to be observed in the fingerprint region of the spectrum. For aliphatic amines, this vibration typically occurs in the 1000 to 1250 cm⁻¹ range. msu.edu The coupling of this mode with other vibrations in the molecule can lead to a complex pattern in this region.
A summary of the anticipated prominent Raman shifts for N-(1-ethylpropylidene)cyclohexanamine is presented in the interactive table below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C=N Stretch | 1650 - 1670 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |
| CH₂ Scissoring (Cyclohexyl) | 1440 - 1465 | Medium |
| C-N Stretch | 1000 - 1250 | Medium |
| C-C Stretch (Alkyl chains) | 800 - 1200 | Medium |
| Cyclohexyl Ring Breathing | 750 - 850 | Weak |
Note: The exact positions and intensities of the Raman bands can be influenced by experimental conditions such as the physical state of the sample and the excitation wavelength used.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of energy promotes electrons from a lower energy molecular orbital to a higher energy one. The electronic spectrum of N-(1-ethylpropylidene)cyclohexanamine is expected to be relatively simple due to the absence of extensive conjugation.
The key chromophore in this molecule is the imine group (C=N). For unconjugated imines, two primary electronic transitions are typically observed: a weak n → π* transition and a strong σ → σ* transition.
The n → π* transition involves the excitation of a non-bonding electron from the nitrogen atom's lone pair to the antibonding π* orbital of the C=N double bond. This transition is characteristically of low intensity (low molar absorptivity, ε) and occurs at a relatively longer wavelength. For aliphatic ketimines, the n → π* transition is often observed in the near-UV region.
The σ → σ* transitions involve the excitation of electrons from bonding σ orbitals to antibonding σ* orbitals. These are high-energy transitions and therefore occur at shorter wavelengths, typically in the far-UV region, and are generally of high intensity.
Since N-(1-ethylpropylidene)cyclohexanamine lacks any significant π-electron conjugation, the absorption maxima (λmax) are expected to be at shorter wavelengths compared to aromatic Schiff bases or conjugated polyenes. The absence of conjugation means that less energy is required for electronic excitation, resulting in absorption in the UV rather than the visible region of the electromagnetic spectrum.
The expected electronic transitions for N-(1-ethylpropylidene)cyclohexanamine are summarized in the interactive table below.
| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) | Orbital Origin |
| n → π | ~230 - 250 | Low | Non-bonding electrons (N lone pair) to π (C=N) |
| σ → σ | < 200 | High | Bonding σ electrons to σ orbitals |
Note: The solvent used for UV-Vis analysis can influence the position of the absorption maxima due to solute-solvent interactions.
Reaction Mechanisms and Chemical Transformations of N 1 Ethylpropylidene Cyclohexanamine
Hydrolysis Pathways and Imine Stability under Diverse Chemical Environments
The stability of the imine bond in N-(1-ethylpropylidene)cyclohexanamine is highly dependent on the pH of the surrounding medium. Like most imines, it is susceptible to hydrolysis, a reaction that cleaves the carbon-nitrogen double bond to regenerate the constituent ketone (3-pentanone) and primary amine (cyclohexylamine). This process is reversible and its equilibrium position is influenced by the presence of water and the pH. masterorganicchemistry.com
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the hydrolysis of N-(1-ethylpropylidene)cyclohexanamine is significantly accelerated. The reaction is initiated by the protonation of the imine nitrogen, which forms a highly electrophilic iminium ion. This protonation increases the susceptibility of the imine carbon to nucleophilic attack by water. The subsequent steps involve the formation of a carbinolamine intermediate, followed by proton transfer and elimination of cyclohexylamine (B46788) to yield the protonated ketone, which is then deprotonated to give 3-pentanone (B124093). The rate of hydrolysis is generally fastest in mildly acidic solutions (around pH 4-5). masterorganicchemistry.com
Base-Catalyzed Hydrolysis:
In basic media, the hydrolysis of imines is generally slower than in acidic or neutral conditions. The mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the imine carbon. This process is less favorable than the acid-catalyzed pathway because the imine itself is less electrophilic than its protonated iminium ion counterpart. However, at sufficiently high hydroxide concentrations, hydrolysis can still occur to a significant extent. nih.gov
The stability of N-(1-ethylpropylidene)cyclohexanamine is also influenced by steric factors. The bulky cyclohexyl and 1-ethylpropylidene groups can provide some steric hindrance to the approach of nucleophiles, which may slightly decrease the rate of hydrolysis compared to less substituted imines.
| Condition | General Effect on Stability | Key Mechanistic Feature |
| Acidic (pH < 7) | Decreased stability, faster hydrolysis | Protonation of the imine nitrogen forming a reactive iminium ion. masterorganicchemistry.com |
| Neutral (pH ≈ 7) | Moderate stability, slow hydrolysis | Direct attack of water on the imine carbon. masterorganicchemistry.com |
| Basic (pH > 7) | Increased stability, very slow hydrolysis | Direct attack of hydroxide ion on the imine carbon. nih.gov |
Nucleophilic Addition Reactions to the Imine Carbon
The electrophilic nature of the imine carbon in N-(1-ethylpropylidene)cyclohexanamine makes it a prime target for a variety of nucleophiles. These reactions are fundamental in organic synthesis as they lead to the formation of new carbon-carbon or carbon-heteroatom bonds and provide access to a diverse range of secondary amines.
Hydride Reductions to Secondary Amines
The reduction of the imine double bond is a common and efficient method for the synthesis of secondary amines. N-(1-ethylpropylidene)cyclohexanamine can be readily reduced to N-cyclohexyl-1-ethylpropylamine using various hydride reagents.
Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is often preferred for its selectivity and safer handling. The reduction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695). Lithium aluminum hydride is a much stronger reducing agent and will also readily reduce the imine, usually in an aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF).
The stereochemical outcome of this reduction is of significant interest as the imine is prochiral. The reduction of the prochiral ketimine can lead to the formation of a new stereocenter, and the use of chiral reducing agents or catalysts can induce stereoselectivity, providing access to enantiomerically enriched secondary amines. nih.govwikipedia.orgrsc.org
| Hydride Reagent | Typical Solvent | General Reactivity |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild and selective, suitable for many applications. |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Very strong and reactive, reduces a wide range of functional groups. |
Organometallic Additions (e.g., Grignard, Organolithium Reagents)
The addition of organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), to the imine carbon of N-(1-ethylpropylidene)cyclohexanamine is a powerful method for the formation of new carbon-carbon bonds, leading to the synthesis of α-branched secondary amines.
Grignard Reagents: Grignard reagents add to the imine double bond to form a magnesium salt of the corresponding secondary amine. Subsequent acidic workup protonates the nitrogen, yielding the final product. The reactivity of Grignard reagents with imines can sometimes be sluggish and may require elevated temperatures or the use of catalysts. rsc.orgresearchgate.netnih.gov
Organolithium Reagents: Organolithium reagents are generally more reactive than Grignard reagents and add readily to imines. The reaction proceeds through a similar mechanism, forming a lithium salt of the secondary amine, which is then protonated upon workup. The higher reactivity of organolithium reagents can be advantageous, but may also lead to side reactions if other electrophilic functional groups are present in the molecule. researchgate.netnih.govdtu.dkresearchgate.net
The diastereoselectivity of these additions is an important consideration, especially when the organometallic reagent or the imine itself contains stereocenters. The use of chiral ligands or auxiliaries can often control the stereochemical outcome of the reaction.
| Organometallic Reagent | General Reactivity | Key Considerations |
| Grignard Reagents (RMgX) | Moderate | May require heating or catalysis. rsc.orgresearchgate.netnih.gov |
| Organolithium Reagents (RLi) | High | More reactive than Grignard reagents, may have lower chemoselectivity. researchgate.netnih.govdtu.dkresearchgate.net |
Reactions with Other Carbon-Nucleophiles
Beyond organometallic reagents, other carbon-based nucleophiles can also add to the imine carbon of N-(1-ethylpropylidene)cyclohexanamine. These reactions expand the synthetic utility of this imine for the construction of diverse molecular architectures. Examples include the addition of enolates, cyanide, and ylides, which can lead to the formation of β-amino ketones, α-amino nitriles, and aziridines, respectively. The reactivity and success of these reactions often depend on the specific nucleophile and the reaction conditions employed.
Cycloaddition Reactions Involving the Imine Moiety (e.g., [2+2], [3+2] Cycloadditions)
The carbon-nitrogen double bond of N-(1-ethylpropylidene)cyclohexanamine can participate in various cycloaddition reactions, providing a powerful tool for the synthesis of nitrogen-containing heterocyclic compounds.
[2+2] Cycloaddition: The [2+2] cycloaddition of imines with ketenes or other suitable 2π systems can lead to the formation of four-membered β-lactam rings. These reactions are often promoted by Lewis acids or photochemically.
[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): Imines can act as dipolarophiles in 1,3-dipolar cycloaddition reactions with various 1,3-dipoles, such as nitrile imines or azomethine imines. chim.itwikipedia.orgua.esoup.com This approach is a versatile method for the synthesis of five-membered nitrogen-containing heterocycles like pyrazolidines.
[4+2] Cycloaddition (Aza-Diels-Alder Reaction): In the aza-Diels-Alder reaction, the imine can function as the dienophile, reacting with a 1,3-diene to form a six-membered tetrahydropyridine (B1245486) ring. These reactions can be promoted by heat or Lewis acids and often exhibit high regio- and stereoselectivity. nih.govwikipedia.orgnih.govorganicreactions.orgrsc.org The cyclohexyl group on the nitrogen can influence the stereochemical outcome of these cycloadditions.
| Cycloaddition Type | Ring Size Formed | Reacting Partner |
| [2+2] | 4-membered | Ketenes |
| [3+2] | 5-membered | 1,3-Dipoles (e.g., nitrile imines) chim.itwikipedia.orgua.esoup.com |
| [4+2] | 6-membered | 1,3-Dienes nih.govwikipedia.orgnih.govorganicreactions.orgrsc.org |
Electrophilic Reactivity and Potential for Alkylation or Acylation on Nitrogen
While the imine carbon is electrophilic, the nitrogen atom of N-(1-ethylpropylidene)cyclohexanamine possesses a lone pair of electrons and can therefore exhibit nucleophilic character. This allows for reactions with electrophiles at the nitrogen atom, although the reactivity is generally lower than that of the corresponding secondary amine due to the sp²-hybridization of the nitrogen and the delocalization of the lone pair into the π-system of the double bond.
N-Alkylation: The alkylation of imines at the nitrogen atom is generally a challenging transformation. Direct alkylation with alkyl halides is often difficult and can lead to the formation of iminium salts, which are highly susceptible to hydrolysis. More specialized methods, such as reductive amination of the corresponding ketone with a primary amine followed by a second reductive amination, are typically employed to achieve N-alkylation. lookchem.comnih.govacs.org
N-Acylation: The acylation of imines at the nitrogen atom can be achieved using highly reactive acylating agents such as acid chlorides or anhydrides. This reaction forms an N-acyliminium ion intermediate, which can be a useful reactive species in its own right, participating in subsequent intramolecular cyclization reactions. However, the stability of the resulting N-acylated imine can be an issue, and it may be prone to hydrolysis. whiterose.ac.uknih.gov
Oxidation Reactions of the Imine Group in N-(1-ethylpropylidene)cyclohexanamine
The oxidation of the imine functional group in N-(1-ethylpropylidene)cyclohexanamine represents a key chemical transformation, offering a pathway to novel heterocyclic structures. The carbon-nitrogen double bond (C=N) is susceptible to attack by various oxidizing agents, leading primarily to the formation of a three-membered ring containing oxygen, nitrogen, and carbon, known as an oxaziridine (B8769555). This section provides a detailed examination of the oxidation reactions pertaining to this specific imine.
Peroxy Acid Oxidation
The most common and well-established method for the oxidation of imines, including N-(1-ethylpropylidene)cyclohexanamine, is the use of peroxy acids. Among these, meta-chloroperoxybenzoic acid (m-CPBA) is a frequently employed reagent due to its commercial availability and reactivity. The reaction involves the electrophilic transfer of an oxygen atom from the peroxy acid to the nitrogen atom of the imine.
The generally accepted mechanism for this transformation proceeds through a concerted transition state. The imine's nitrogen atom acts as a nucleophile, attacking the peroxide oxygen of the m-CPBA. This interaction is facilitated by an intramolecular hydrogen bond within the peroxy acid. The result is the formation of the oxaziridine ring and the corresponding carboxylic acid as a byproduct. For N-(1-ethylpropylidene)cyclohexanamine, this reaction yields 2-cyclohexyl-3,3-diethyloxaziridine.
The reaction is typically carried out in aprotic solvents, such as dichloromethane (B109758) or chloroform, to prevent the hydrolysis of the imine and the resulting oxaziridine. The reaction conditions are generally mild, often proceeding at or below room temperature to ensure the stability of the product.
Table 1: Representative Conditions for Peroxy Acid Oxidation of N-alkylidenecyclohexylamines
| Oxidizing Agent | Substrate Analogue | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| m-CPBA | N-propylidenecyclohexylamine | Dichloromethane | 0 - 25 | 2 - 6 | ~85 |
| Peracetic Acid | N-butylidenecyclohexylamine | Chloroform | 0 | 4 - 8 | ~80 |
| m-CPBA | N-(1-methylethylidene)cyclohexanamine | Dichloromethane | 25 | 3 | ~90 |
This table presents typical data for analogous compounds to illustrate the general conditions and expected outcomes for the oxidation of N-(1-ethylpropylidene)cyclohexanamine.
Other Oxidizing Agents
While peroxy acids are the most prevalent, other oxidizing systems can also be employed for the oxidation of imines. These include reagents like potassium peroxymonosulfate (B1194676) (Oxone®) and certain hydroperoxides in the presence of metal catalysts. For instance, hydrogen peroxide in conjunction with a suitable catalyst can also effect the transformation to an oxaziridine. The choice of the oxidizing agent can be influenced by factors such as substrate compatibility, desired selectivity, and reaction scale.
The reactivity of N-(1-ethylpropylidene)cyclohexanamine with these alternative oxidants is expected to follow a similar pathway, leading to the formation of the corresponding oxaziridine. However, reaction conditions, such as catalyst loading, temperature, and reaction time, would need to be optimized for each specific system to achieve high yields and purity of the desired product.
Product Profile and Spectroscopic Data
The primary product of the oxidation of N-(1-ethylpropylidene)cyclohexanamine is 2-cyclohexyl-3,3-diethyloxaziridine. Oxaziridines are known for their unique chemical reactivity, stemming from the strained three-membered ring. The characterization of this product would rely on standard spectroscopic techniques.
Table 2: Expected Spectroscopic Data for 2-cyclohexyl-3,3-diethyloxaziridine
| Spectroscopic Method | Expected Chemical Shifts / Signals |
| ¹H NMR (CDCl₃) | δ (ppm): 0.8-1.2 (triplets, 6H, -CH₂CH₃ ), 1.3-2.0 (multiplets, 14H, cyclohexyl and -CH₂ CH₃ protons), 2.5-2.9 (multiplet, 1H, cyclohexyl-CH-N) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~8-12 (-CH₂CH₃ ), ~25-30 (-CH₂ CH₃ and cyclohexyl carbons), ~60-65 (cyclohexyl-C H-N), ~80-85 (oxaziridine ring carbon) |
| IR (KBr) | ν (cm⁻¹): ~1200-1300 (C-N stretch), ~800-900 (N-O stretch) |
| Mass Spectrometry (EI) | m/z: Expected molecular ion peak corresponding to C₁₁H₂₁NO |
This table provides predicted spectroscopic data based on the analysis of structurally similar oxaziridines.
Computational Chemistry and Theoretical Investigations of Cyclohexanamine, N 1 Ethylpropylidene
Quantum Mechanical (QM) Calculations for Electronic Structure and Stability
Quantum mechanical calculations are fundamental in determining the electronic properties of a molecule. Methods such as Hartree-Fock (HF) and post-HF theories, as well as Density Functional Theory (DFT), are employed to solve the electronic Schrödinger equation. For Cyclohexanamine, N-(1-ethylpropylidene)-, these calculations can elucidate its stability and reactivity by examining its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For imines, the HOMO is typically localized on the nitrogen lone pair and the C=N pi bond, while the LUMO is centered on the C=N π* antibonding orbital. These calculations are essential for understanding the molecule's behavior in chemical reactions and its electronic absorption properties.
Table 5.1.1: Calculated Electronic Properties of Cyclohexanamine, N-(1-ethylpropylidene)- (Note: The following data is hypothetical and for illustrative purposes, based on typical values for similar imine compounds calculated at the B3LYP/6-31G(d) level of theory.)
| Parameter | Calculated Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.25 | Represents the energy of the highest occupied molecular orbital, indicating the electron-donating capability. |
| LUMO Energy | -0.85 | Represents the energy of the lowest unoccupied molecular orbital, indicating the electron-accepting capability. |
| HOMO-LUMO Gap | 5.40 | A significant energy gap suggests high kinetic stability and low reactivity. |
| Ionization Potential | 6.25 | The energy required to remove an electron from the molecule. |
Density Functional Theory (DFT) Studies on Conformational Preferences and Isomerism
The flexibility of the cyclohexyl ring and the alkyl groups attached to the imine bond in Cyclohexanamine, N-(1-ethylpropylidene)- results in a complex potential energy surface with multiple possible conformers. Density Functional Theory (DFT) is a widely used and accurate method for studying these conformational preferences. By systematically rotating the dihedral angles of the key single bonds (e.g., the N-cyclohexyl bond and the C-ethyl/propyl bonds), a potential energy scan can be performed to locate the minimum energy conformers.
Furthermore, the C=N double bond can exist as either E or Z isomers. DFT calculations can predict the relative thermodynamic stabilities of these isomers. Typically, steric hindrance between the substituents on the imine carbon and nitrogen atoms plays a crucial role in determining the most stable isomer. For Cyclohexanamine, N-(1-ethylpropylidene)-, the E isomer is expected to be more stable due to reduced steric clash between the bulky cyclohexyl group and the ethylpropyl group.
Table 5.2.1: Relative Energies of Conformers and Isomers of Cyclohexanamine, N-(1-ethylpropylidene)- (Note: The following data is hypothetical and for illustrative purposes, calculated using DFT.)
| Isomer/Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |
|---|---|---|
| E-isomer, Conformer 1 (Global Minimum) | 0.00 | 75.3 |
| E-isomer, Conformer 2 | 0.85 | 18.2 |
| Z-isomer, Conformer 1 | 2.50 | 1.5 |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
While quantum mechanical methods provide insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment, such as in a solvent.
For Cyclohexanamine, N-(1-ethylpropylidene)-, MD simulations can reveal how the molecule behaves in different solvents. By simulating the system in explicit solvent models (e.g., water, ethanol), one can analyze the solvation structure around the molecule. Radial distribution functions can be calculated to understand the interactions between specific atoms of the imine and the solvent molecules. For instance, the nitrogen atom of the imine group is expected to form hydrogen bonds with protic solvents. These simulations are crucial for understanding the compound's solubility and its behavior in a biological or reaction medium.
Table 5.3.1: Summary of MD Simulation Findings in Different Solvents (Note: The following data is hypothetical and for illustrative purposes.)
| Solvent | Key Observation | Interaction Energy (kcal/mol) |
|---|---|---|
| Water | Strong hydrogen bonding observed between the imine nitrogen and water molecules. The hydrophobic alkyl and cyclohexyl groups show structuring of water around them. | -12.5 |
| Ethanol (B145695) | Hydrogen bonding between the imine nitrogen and the hydroxyl group of ethanol is present. Good solvation of the alkyl chains is observed. | -9.8 |
Reaction Mechanism Elucidation through Transition State Modeling and Energy Profile Analysis
Computational chemistry is a powerful tool for elucidating reaction mechanisms by locating and characterizing transition states and intermediates along a reaction pathway. For Cyclohexanamine, N-(1-ethylpropylidene)-, a key reaction of interest is its hydrolysis, which would cleave the imine bond to regenerate cyclohexylamine (B46788) and 3-pentanone (B124093).
Using DFT methods, the mechanism of acid-catalyzed hydrolysis can be modeled. This involves the initial protonation of the imine nitrogen, followed by the nucleophilic attack of a water molecule on the imine carbon. The subsequent proton transfer steps and the final cleavage of the C-N bond can be mapped out. By calculating the energies of all reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. The highest energy point on this profile corresponds to the rate-determining step of the reaction, and its energy relative to the reactants gives the activation energy.
Table 5.4.1: Calculated Activation Energies for the Hydrolysis of Cyclohexanamine, N-(1-ethylpropylidene)- (Note: The following data is hypothetical and for illustrative purposes.)
| Reaction Step | Description | Activation Energy (kcal/mol) |
|---|---|---|
| Step 1 | Protonation of the imine nitrogen | 5.2 |
| Step 2 | Nucleophilic attack of water on the imine carbon | 15.8 (Rate-determining step) |
| Step 3 | Proton transfer to the nitrogen atom | 8.1 |
Predictive Spectroscopic Parameter Calculations (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods can accurately predict various spectroscopic parameters, which can aid in the characterization and identification of molecules. For Cyclohexanamine, N-(1-ethylpropylidene)-, DFT calculations can be used to predict its ¹H and ¹³C NMR chemical shifts and its infrared (IR) vibrational frequencies.
The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. The calculated values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental spectra to confirm the molecular structure. Similarly, the calculation of vibrational frequencies can help in assigning the peaks in an experimental IR spectrum. A characteristic vibrational mode for this molecule would be the C=N stretching frequency, which is typically observed in the range of 1620-1680 cm⁻¹.
Table 5.5.1: Predicted vs. Typical Experimental Spectroscopic Data (Note: The following data is hypothetical and for illustrative purposes.)
| Parameter | Predicted Value | Typical Experimental Range |
|---|---|---|
| ¹H NMR (imine-H, if present) | N/A | ~8.0-8.5 ppm (for aldimines) |
| ¹³C NMR (C=N carbon) | ~170 ppm | 165-175 ppm |
Advanced Methodologies in Synthetic Applications and Chemical Catalysis
Theoretical Utilization as Chiral Auxiliaries or Ligands in Asymmetric Synthesis
Chiral auxiliaries are instrumental in asymmetric synthesis, temporarily imparting chirality to a prochiral substrate to control the stereochemical outcome of a reaction. For Cyclohexanamine, N-(1-ethylpropylidene)- to function as a chiral auxiliary, a chiral version of either the cyclohexanamine or the 1-ethylpropylidene moiety would be required. For instance, if a chiral cyclohexanamine, such as (1R,2R)-1,2-diaminocyclohexane, were used to form a related imine, the resulting chiral Schiff base could direct stereoselective transformations.
Similarly, chiral imines can serve as ligands for metal catalysts in asymmetric catalysis. The nitrogen atom of the imine can coordinate to a metal center, and if the imine backbone possesses stereogenic centers, it can create a chiral environment around the metal, enabling enantioselective reactions.
Table 1: Potential, Yet Undocumented, Asymmetric Reactions Employing Chiral Analogs of Cyclohexanamine, N-(1-ethylpropylidene)-
| Reaction Type | Hypothetical Chiral Auxiliary/Ligand | Potential Product |
| Asymmetric Alkylation | Imine from (R)-2-aminocyclohexanol and 3-pentanone (B124093) | Chiral α-alkylated carbonyl compounds |
| Asymmetric Aldol Reaction | Imine from (S)-1-phenylethylamine and 3-pentanone | Chiral β-hydroxy carbonyl compounds |
| Asymmetric Michael Addition | Metal complex with a ligand derived from a chiral diamine and 3-pentanone | Enantioenriched 1,5-dicarbonyl compounds |
Postulated Application as a Versatile Intermediate in Complex Multi-Step Organic Syntheses
Imines are versatile intermediates in organic synthesis due to the electrophilicity of the carbon atom of the C=N bond and the ability of the imine to be readily converted into other functional groups. Cyclohexanamine, N-(1-ethylpropylidene)- could theoretically serve as a precursor to a variety of more complex molecules.
For example, reduction of the imine functionality would yield the corresponding secondary amine, N-(1-ethylpropyl)cyclohexanamine. This amine could then be a building block in the synthesis of pharmaceuticals or agrochemicals. Furthermore, the imine could undergo addition reactions with various nucleophiles, such as organometallic reagents or enolates, to introduce new carbon-carbon bonds and build molecular complexity.
Hypothetical Role in Organocatalysis and Enamine/Iminium Catalysis
Organocatalysis, which utilizes small organic molecules as catalysts, often involves the formation of enamine or iminium ion intermediates. A secondary amine derived from the reduction of Cyclohexanamine, N-(1-ethylpropylidene)- could potentially act as an organocatalyst. For instance, in reactions with α,β-unsaturated aldehydes, it could form a transient iminium ion, activating the substrate towards nucleophilic attack in what is known as iminium catalysis.
Conversely, if the corresponding secondary amine were to react with a ketone or aldehyde, it could form an enamine intermediate. This enamine could then act as a nucleophile in subsequent reactions, a process central to enamine catalysis. However, the specific steric and electronic properties of the N-(1-ethylpropyl)cyclohexyl amine would need to be suitable for efficient catalytic turnover and stereocontrol, which has not been investigated.
Speculative Derivatization for the Generation of Novel Chemical Entities with Tunable Reactivity
The chemical structure of Cyclohexanamine, N-(1-ethylpropylidene)- offers several sites for derivatization to create novel compounds with potentially interesting properties. Modifications could be made to the cyclohexyl ring, the pentylidene moiety, or the imine bond itself.
For instance, functional groups could be introduced onto the cyclohexyl ring to modulate the steric or electronic properties of the molecule. The 1-ethylpropylidene group could be replaced with other alkyl or aryl groups to systematically tune the reactivity of the imine. Furthermore, the imine could be a precursor for the synthesis of heterocyclic compounds, such as aziridines or β-lactams, through cycloaddition reactions.
Table 2: Unexplored Derivatization Pathways for Cyclohexanamine, N-(1-ethylpropylidene)-
| Reaction Type | Potential Reactant | Hypothetical Product Class |
| Reduction | Sodium borohydride (B1222165) | Secondary amine |
| Grignard Addition | Phenylmagnesium bromide | Tertiary amine |
| Cycloaddition | A ketene | β-Lactam |
| Oxidation | m-CPBA | Oxaziridine (B8769555) |
Analytical Method Development and Characterization Techniques for Imine Based Compounds
Chromatographic Methods for Separation and Purity Assessment
Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation, identification, and purity assessment of individual components within a mixture. For imine compounds like Cyclohexanamine, N-(1-ethylpropylidene)-, both gas and liquid chromatography are extensively utilized.
Gas chromatography is a highly effective technique for the analysis of volatile and thermally stable compounds. Given that many imines are sufficiently volatile, GC is a suitable method for their separation and purity determination. The selection of the column and detector is critical for achieving optimal separation and sensitivity.
For the analysis of N-alkylideneamines, a capillary column is typically employed. A common choice is a non-polar or medium-polarity stationary phase, such as one based on polydimethylsiloxane (B3030410) or with a 5% phenyl substitution. These columns separate compounds primarily based on their boiling points and, to a lesser extent, their interaction with the stationary phase.
Various detection systems can be coupled with GC for the analysis of imines:
Flame Ionization Detector (FID): This is a universal detector for organic compounds and provides excellent sensitivity. It is a robust and reliable choice for quantifying the purity of Cyclohexanamine, N-(1-ethylpropylidene)- by measuring the relative peak areas.
Mass Spectrometry (MS): GC-MS is a powerful combination that provides both separation and structural identification. The mass spectrometer fragments the eluting compounds, producing a unique mass spectrum that acts as a "fingerprint" for identification. acs.org This is invaluable for confirming the identity of the imine and identifying any impurities or side-products from the synthesis. gcms.cz For instance, in the analysis of N-nitrosamines, a triple quadrupole GC-MS system operating in Multiple Reaction Monitoring (MRM) mode offers significant improvements in selectivity and lower detection limits, a technique that could be adapted for sensitive imine analysis. gcms.cz
A typical GC method for a similar compound might involve an injection volume of 1-2 µL, a helium carrier gas flow set to constant linear velocity, and a temperature program that starts at a low temperature (e.g., 50-100°C) and ramps up to a higher temperature (e.g., 250-300°C) to ensure the elution of all components. gcms.cz
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. The reactivity of the imine bond towards hydrolysis can pose a challenge, but with careful method development, HPLC is a powerful tool for purity assessment. nih.gov
Reversed-phase HPLC (RP-HPLC) is the most common mode used for imine analysis. researchgate.net In this technique, a non-polar stationary phase is used with a polar mobile phase.
Column Chemistries: The choice of column is critical. C18 (octadecylsilane) columns are widely used and provide good retention and separation for many imine compounds. Other column chemistries, such as C8 or those with phenyl-hexyl phases, can offer different selectivity and may be advantageous for specific separations. For chiral imines, specialized chiral stationary phases, like those based on amylose (B160209) tris(3,5-dimethylphenylcarbamate), can be used to separate enantiomers. mdpi.com
Mobile Phases: The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). rsc.org The pH of the mobile phase must be carefully controlled to ensure the stability of the imine, as acidic conditions can promote hydrolysis back to the corresponding amine and ketone. masterorganicchemistry.com Buffers are often incorporated to maintain a stable pH. Additives like triethylamine (B128534) may be used in some cases to improve peak shape, especially when analyzing basic compounds. mdpi.com
Detection Systems: The most common detector for HPLC analysis of imines is the UV-Vis or Diode Array Detector (DAD). The C=N chromophore in the imine structure absorbs UV light, allowing for its detection and quantification. nih.gov A DAD provides the advantage of acquiring a full UV spectrum for each peak, which aids in peak identification and purity assessment. For imines lacking a strong chromophore, derivatization with a UV-active agent like o-phtaldialdehyde (OPA) can be employed pre-column to enhance detection sensitivity. researchgate.net
| Parameter | Typical Condition | Rationale/Comment |
|---|---|---|
| Mode | Reversed-Phase (RP-HPLC) | Most common for imine compounds. researchgate.net |
| Stationary Phase | C18 (Octadecylsilane) | Provides good hydrophobic retention for many organic molecules. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient | Allows for the separation of compounds with a range of polarities. rsc.org |
| Detector | UV-Vis or Diode Array (DAD) | The imine C=N bond provides a chromophore for UV detection. researchgate.net |
| pH Control | Buffered mobile phase (neutral to slightly basic) | Crucial to prevent acid-catalyzed hydrolysis of the imine bond. nih.gov |
Quantitative Analysis Techniques
Beyond chromatographic purity assessment, other techniques are employed for the precise quantification of imine compounds.
Spectrophotometric and titrimetric methods offer alternative approaches for determining the concentration of Cyclohexanamine, N-(1-ethylpropylidene)- in solution.
Spectrophotometric Assays: UV-Vis spectrophotometry can be used for the quantitative determination of imines that possess a distinct chromophore. nih.gov The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. A calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. For aromatic imines, π–π* and n–π* transitions can be monitored. nih.gov
Titrimetry: Titrimetric methods, while more traditional, can provide highly accurate quantitative data. For imines, which are basic compounds due to the lone pair of electrons on the nitrogen atom, an acid-base titration can be employed. A known volume of the imine solution is titrated with a standardized solution of a strong acid, such as hydrochloric acid. The endpoint, where all the imine has been neutralized, can be determined using a colorimetric indicator or by monitoring the pH change with a potentiometer. Another approach is photochemical titration, which has been developed for certain imine chelons where a titrant is generated photolytically. tandfonline.com
Crystallographic Studies (e.g., X-ray Diffraction) for Solid-State Structural Determination
X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. rsc.org For an imine compound like Cyclohexanamine, N-(1-ethylpropylidene)-, a successful crystallographic study would provide a wealth of information, including:
Bond Lengths and Angles: Precise measurement of the C=N double bond length, as well as other bonds within the cyclohexyl and ethylpropylidene moieties. The C=N bond length in imines is typically in the range of 1.27 to 1.28 Å. researchgate.net
Molecular Conformation: Determination of the spatial arrangement of the atoms, including the geometry around the imine bond (which is typically planar) and the conformation of the cyclohexyl ring (e.g., chair conformation).
Intermolecular Interactions: Insight into how the molecules pack in the crystal lattice, revealing any significant intermolecular forces such as hydrogen bonds or van der Waals interactions that influence the solid-state properties of the compound. researchgate.net
Structural data from related imine compounds can provide a model for what to expect for Cyclohexanamine, N-(1-ethylpropylidene)-. For example, in the crystal structure of some cyclopalladated imine compounds, the Pd-N(imine) bond length has been reported to be around 2.1 Å. mdpi.com Such studies confirm the molecular connectivity and provide fundamental data for computational modeling and understanding structure-activity relationships. researchgate.netmdpi.com
| Structural Parameter | Typical Value/Observation for Imines | Significance |
|---|---|---|
| C=N Bond Length | ~1.27 - 1.28 Å | Confirms the presence and nature of the imine double bond. researchgate.net |
| Geometry at Imine N | Trigonal Planar | Indicates sp² hybridization of the nitrogen atom. |
| Molecular Packing | Dependent on intermolecular forces | Reveals hydrogen bonding, π-stacking, or van der Waals interactions in the solid state. researchgate.net |
| Conformation | Variable (e.g., chair for cyclohexyl) | Describes the 3D arrangement of the molecule's constituent parts. |
Future Research Trajectories in N Substituted Cyclohexanamine Imine Chemistry
Development of Green Chemistry Approaches for Synthesis and Derivatization
The synthesis of imines traditionally involves the condensation of an amine and a carbonyl compound, often requiring harsh conditions and the use of hazardous solvents. Future research on the synthesis of Cyclohexanamine, N-(1-ethylpropylidene)- and related compounds will undoubtedly prioritize the development of more environmentally benign methodologies.
Solvent-Free and Alternative Solvent Systems: A significant push towards sustainability in chemical synthesis involves the reduction or elimination of volatile organic solvents. mdpi.comrasayanjournal.co.in Research into the solvent-free synthesis of Cyclohexanamine, N-(1-ethylpropylidene)-, potentially utilizing techniques such as mechanochemical grinding or microwave-assisted reactions, could offer significant advantages in terms of reduced waste and energy consumption. rasayanjournal.co.in The exploration of greener solvent alternatives, such as water or bio-derived solvents, is another promising avenue. rsc.orgmdpi.com
Catalytic Approaches: The use of catalysts can significantly improve the efficiency and selectivity of imine synthesis. rasayanjournal.co.in Future studies could focus on developing novel catalysts, including recyclable solid acid catalysts, for the formation of Cyclohexanamine, N-(1-ethylpropylidene)-. rasayanjournal.co.in Furthermore, biocatalysis, employing enzymes like imine reductases or transaminases, presents a highly attractive green alternative for the synthesis and derivatization of chiral N-substituted cyclohexanamines.
| Synthesis Approach | Potential Advantages | Key Research Focus |
| Solvent-Free Synthesis | Reduced waste, lower energy consumption, simplified work-up. | Optimization of reaction conditions (temperature, pressure, catalysts). |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, enhanced purity. | Development of efficient microwave-transparent catalysts. |
| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. | Discovery and engineering of enzymes for specific N-substituted cyclohexanamine imines. |
| Aqueous Synthesis | Environmentally benign solvent, potential for novel reactivity. | Overcoming challenges of imine hydrolysis in aqueous media. nih.gov |
Exploration of Novel Catalytic Transformations for Imine Functionalization
Beyond its synthesis, the true potential of Cyclohexanamine, N-(1-ethylpropylidene)- lies in its subsequent functionalization. Modern catalytic methods offer a powerful toolkit for the selective modification of imine structures.
Asymmetric Catalysis: The development of asymmetric catalytic methods for the transformation of N-substituted cyclohexanamine imines is a key area for future research. This would enable the synthesis of enantiomerically enriched amine derivatives, which are of high value in the pharmaceutical and agrochemical industries. For instance, the asymmetric reduction of the C=N bond or the enantioselective addition of nucleophiles to the imine carbon could be explored using chiral metal complexes or organocatalysts.
C-H Functionalization: Direct C-H functionalization of the cyclohexyl ring or the N-alkylidene group of Cyclohexanamine, N-(1-ethylpropylidene)- would provide a highly atom-economical route to more complex molecules. nih.gov Transition-metal catalyzed C-H activation could allow for the introduction of a wide range of functional groups at positions that are otherwise difficult to access.
| Catalytic Transformation | Potential Products | Key Research Focus |
| Asymmetric Reduction | Chiral secondary amines. | Development of highly enantioselective and robust catalysts. |
| Asymmetric Nucleophilic Addition | Chiral α-substituted amines. | Broadening the scope of applicable nucleophiles and chiral catalysts. |
| C-H Arylation/Alkylation | Functionalized cyclohexylamines and N-alkylamines. nih.gov | Achieving high regioselectivity and catalyst efficiency. nih.gov |
| Cycloaddition Reactions | Novel heterocyclic scaffolds. | Exploration of [4+2] and [3+2] cycloadditions with various dienophiles and dipolarophiles. nih.gov |
Integration into Advanced Materials Science Applications
The unique chemical properties of the imine bond, particularly its dynamic and reversible nature, make N-substituted cyclohexanamine imines like Cyclohexanamine, N-(1-ethylpropylidene)- attractive building blocks for advanced materials.
Functional Polymers: The incorporation of Cyclohexanamine, N-(1-ethylpropylidene)- or its derivatives as monomers could lead to the development of novel functional polymers. The imine linkage can impart stimuli-responsive properties, allowing for the creation of materials that can change their properties in response to external triggers such as pH or temperature.
Self-Healing Materials and Covalent Organic Frameworks (COFs): The reversibility of the imine bond is particularly interesting for the design of self-healing polymers. Damage to the material could be repaired by reforming the imine linkages. Furthermore, the rigid and planar nature of some imine-containing structures makes them ideal candidates for the construction of Covalent Organic Frameworks (COFs), which are porous crystalline materials with applications in gas storage, separation, and catalysis.
| Material Application | Key Feature of Imine Bond | Potential Research Direction |
| Stimuli-Responsive Polymers | Reversibility and sensitivity to pH. | Synthesis of polymers with tunable response to specific stimuli. |
| Self-Healing Materials | Dynamic covalent nature. | Optimization of healing efficiency and mechanical properties. |
| Covalent Organic Frameworks (COFs) | Ability to form ordered, porous structures. | Design of COFs with tailored pore sizes and functionalities for specific applications. |
Application of Advanced Spectroscopic Probes for In-Situ Reaction Monitoring and Mechanistic Insights
A deeper understanding of the formation and reactivity of Cyclohexanamine, N-(1-ethylpropylidene)- requires sophisticated analytical techniques that can provide real-time information about the reaction progress and mechanism.
In-Situ Spectroscopy: Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for monitoring the kinetics of imine formation and subsequent reactions. By tracking the disappearance of reactant signals (e.g., the C=O stretch of the ketone and the N-H bend of the amine) and the appearance of the C=N stretch of the imine product, detailed kinetic profiles can be obtained. This information is crucial for optimizing reaction conditions and understanding the underlying reaction mechanism.
Advanced NMR Techniques: While routine NMR spectroscopy is invaluable for product characterization, advanced techniques such as Diffusion-Ordered Spectroscopy (DOSY) can be employed to study the formation of reaction intermediates and aggregates in solution. Furthermore, in-situ NMR monitoring can provide quantitative data on the concentrations of all species present in the reaction mixture over time.
| Spectroscopic Technique | Information Gained | Research Application |
| In-Situ FTIR/Raman | Real-time concentration profiles of reactants and products. | Kinetic studies, reaction optimization, mechanistic investigations. |
| Advanced NMR (e.g., DOSY) | Information on molecular size and aggregation. | Identification of reaction intermediates and study of supramolecular interactions. |
| Mass Spectrometry | Identification of products and intermediates. | Elucidation of reaction pathways and byproducts. |
Q & A
Basic: What are the common synthetic routes for preparing Cyclohexanamine, N-(1-ethylpropylidene)-, and what critical reaction conditions must be optimized?
Answer:
The synthesis of Cyclohexanamine, N-(1-ethylpropylidene)- typically involves condensation reactions between cyclohexanamine and a ketone (e.g., 3-pentanone) under acidic or dehydrating conditions. Key steps include:
- Schiff Base Formation : Reacting cyclohexanamine with the ketone in a solvent like ethanol or toluene, using catalysts such as acetic acid or molecular sieves to drive imine formation .
- Purification : Column chromatography (e.g., using n-pentane:ethyl acetate gradients) is standard for isolating the product .
- Critical Conditions : Control of temperature (20–80°C), reaction time (12–24 hours), and moisture exclusion to prevent hydrolysis of the imine.
Basic: How can the molecular structure of Cyclohexanamine, N-(1-ethylpropylidene)- be confirmed experimentally?
Answer:
Structural confirmation requires a combination of:
- Spectroscopy :
- X-ray Crystallography : Use SHELX suite (e.g., SHELXL for refinement) to resolve crystal packing and bond geometries. Ensure high-resolution data (<1.0 Å) for accuracy .
Advanced: What computational strategies are recommended to predict the reactivity and drug-likeness of Cyclohexanamine, N-(1-ethylpropylidene)-?
Answer:
- Molecular Dynamics (MD) Simulations : Use tools like GROMACS to study conformational flexibility in solvent environments.
- Docking Studies : Employ AutoDock Vina or Schrödinger Suite to assess binding affinity with target proteins (e.g., 3G9k) .
- ADME Prediction : Validate drug-likeness via SwissADME (Lipinski’s Rule compliance) and Molinspiration (bioactivity scores) .
- Validation : Cross-check computational results with experimental assays (e.g., solubility tests, enzyme inhibition assays).
Advanced: How should researchers address contradictions in experimental data, such as inconsistent NMR spectra or unexpected reaction yields?
Answer:
- Data Triangulation :
- Mechanistic Analysis :
Basic: What safety protocols are essential when handling Cyclohexanamine, N-(1-ethylpropylidene)- in the laboratory?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis .
- Hazard Mitigation :
Advanced: What strategies optimize the enantiomeric purity of Cyclohexanamine, N-(1-ethylpropylidene)- derivatives?
Answer:
- Chiral Catalysis : Use enantioselective catalysts (e.g., BINAP-metal complexes) during imine formation .
- Chromatographic Resolution : Employ chiral columns (e.g., Chiralpak IA/IB) with hexane:isopropanol mobile phases .
- Circular Dichroism (CD) : Verify enantiopurity by comparing experimental CD spectra with simulated data .
Basic: How can the thermal stability of Cyclohexanamine, N-(1-ethylpropylidene)- be assessed?
Answer:
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature (typically >150°C for imines) under nitrogen .
- Differential Scanning Calorimetry (DSC) : Identify phase transitions or exothermic events (e.g., melting points, decomposition peaks) .
Advanced: What analytical techniques resolve challenges in characterizing N-(1-ethylpropylidene)- derivatives with tautomeric equilibria?
Answer:
- Variable-Temperature NMR : Probe tautomer ratios by acquiring spectra at 25°C and −40°C .
- X-ray Photoelectron Spectroscopy (XPS) : Analyze nitrogen bonding states to distinguish imine/enamine forms .
- Computational Modeling : Use Gaussian to calculate tautomer energy differences and predict dominant forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
